2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine
Overview
Description
2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Methyl Group: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction where the thiophene derivative reacts with morpholine under basic conditions.
Formation of the Ethanamine Linker: The final step involves the formation of the ethanamine linker through reductive amination, where the intermediate product reacts with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a probe to study biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may have potential therapeutic applications due to its unique structure.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Production: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the methyl group on the thiophene ring.
2-(5-Methylthiophen-2-yl)-2-(piperidin-4-yl)ethan-1-amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine is unique due to the presence of both the methyl-substituted thiophene ring and the morpholine ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIZRBEIRLXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CN)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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